molecular formula C19H20Cl2N4O2 B3822681 N-(3,4-dichlorophenyl)-N'-(1,5,5-trimethyl-2-oxo-3-phenyl-4-imidazolidinyl)urea

N-(3,4-dichlorophenyl)-N'-(1,5,5-trimethyl-2-oxo-3-phenyl-4-imidazolidinyl)urea

Cat. No.: B3822681
M. Wt: 407.3 g/mol
InChI Key: KFLQDCPCFIVCKW-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N’-(1,5,5-trimethyl-2-oxo-3-phenyl-4-imidazolidinyl)urea is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a trimethyl-substituted imidazolidinone ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-(1,5,5-trimethyl-2-oxo-3-phenyl-4-imidazolidinyl)urea typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the imidazolidinone intermediate.

    Formation of the Urea Linkage: The final step involves the reaction of the dichlorophenyl-imidazolidinone intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N’-(1,5,5-trimethyl-2-oxo-3-phenyl-4-imidazolidinyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N’-(1,5,5-trimethyl-2-oxo-3-phenyl-4-imidazolidinyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N’-(1,5,5-trimethyl-2-oxo-3-phenyl-4-imidazolidinyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-N’-(2-oxo-3-phenyl-4-imidazolidinyl)urea: Lacks the trimethyl substitution, which may affect its reactivity and biological activity.

    N-(3,4-dichlorophenyl)-N’-(1,5,5-trimethyl-2-oxo-4-imidazolidinyl)urea: Similar structure but without the phenyl group, potentially altering its chemical properties.

Uniqueness

N-(3,4-dichlorophenyl)-N’-(1,5,5-trimethyl-2-oxo-3-phenyl-4-imidazolidinyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1,5,5-trimethyl-2-oxo-3-phenylimidazolidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O2/c1-19(2)16(23-17(26)22-12-9-10-14(20)15(21)11-12)25(18(27)24(19)3)13-7-5-4-6-8-13/h4-11,16H,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLQDCPCFIVCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)N1C)C2=CC=CC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dichlorophenyl)-N'-(1,5,5-trimethyl-2-oxo-3-phenyl-4-imidazolidinyl)urea
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N-(3,4-dichlorophenyl)-N'-(1,5,5-trimethyl-2-oxo-3-phenyl-4-imidazolidinyl)urea
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N-(3,4-dichlorophenyl)-N'-(1,5,5-trimethyl-2-oxo-3-phenyl-4-imidazolidinyl)urea
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N-(3,4-dichlorophenyl)-N'-(1,5,5-trimethyl-2-oxo-3-phenyl-4-imidazolidinyl)urea
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N-(3,4-dichlorophenyl)-N'-(1,5,5-trimethyl-2-oxo-3-phenyl-4-imidazolidinyl)urea
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N-(3,4-dichlorophenyl)-N'-(1,5,5-trimethyl-2-oxo-3-phenyl-4-imidazolidinyl)urea

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